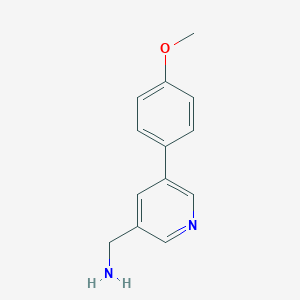

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

[5-(4-methoxyphenyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLOYPZGDCNJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622289 | |

| Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154237-17-9 | |

| Record name | 1-[5-(4-Methoxyphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Properties

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine is a disubstituted pyridine derivative featuring a 4-methoxyphenyl group at the C5 position and a methanamine group at the C3 position. This unique arrangement of a flexible, basic aminomethyl group and a more rigid, electron-donating aryl substituent suggests its potential for specific interactions with biological targets.

The chemical structure is as follows:

Table 1: Predicted Physicochemical Properties of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C13H14N2O | (Predicted) |

| Molecular Weight | 214.26 g/mol | (Predicted) |

| XLogP3 | 1.9 | (Predicted) |

| Hydrogen Bond Donor Count | 2 | (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | (Predicted) |

| Rotatable Bond Count | 3 | (Predicted) |

| Topological Polar Surface Area | 51.2 Ų | (Predicted) |

| pKa (most basic) | ~8.5 (Predicted for the aminomethyl group) | (Predicted) |

Note: The properties listed above are predicted using computational models due to the absence of experimental data for this specific molecule.

Proposed Synthetic Pathway

The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine can be approached through a multi-step pathway, commencing with a commercially available starting material, 5-bromo-3-cyanopyridine. The proposed route involves a Suzuki-Miyaura cross-coupling reaction to introduce the 4-methoxyphenyl moiety, followed by the reduction of the nitrile group to the desired aminomethyl functionality.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(4-Methoxyphenyl)-3-cyanopyridine via Suzuki-Miyaura Coupling

This step focuses on the palladium-catalyzed cross-coupling of 5-bromo-3-cyanopyridine with 4-methoxyphenylboronic acid. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids.

-

Rationale for Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand, is chosen for its high efficiency in C-C bond formation.

-

Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

-

Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic and inorganic reagents.

-

-

Protocol:

-

To a reaction vessel, add 5-bromo-3-cyanopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent mixture of toluene, ethanol, and an aqueous solution of Na2CO3 (2 M) is added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 5-(4-methoxyphenyl)-3-cyanopyridine.

-

Step 2: Reduction of 5-(4-Methoxyphenyl)-3-cyanopyridine to (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine

The final step involves the reduction of the nitrile functional group to a primary amine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent.

-

Rationale for Experimental Choices:

-

Catalytic Hydrogenation: This method, using hydrogen gas and a catalyst like Raney Nickel, is a clean and efficient way to reduce nitriles. Raney Nickel is often preferred over palladium on carbon for substrates containing aromatic halides to avoid dehalogenation, although in this case, the aryl group is already installed.[1]

-

Chemical Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines. However, it requires anhydrous conditions and careful handling.

-

-

Protocol (Catalytic Hydrogenation):

-

The intermediate, 5-(4-methoxyphenyl)-3-cyanopyridine, is dissolved in a suitable solvent such as ethanol or methanol.

-

A catalytic amount of Raney Nickel (as a slurry in the solvent) is added to the solution.

-

The reaction vessel is placed in a hydrogenation apparatus and purged with hydrogen gas.

-

The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature or with gentle heating until the reaction is complete (monitored by the cessation of hydrogen uptake or by LC-MS).

-

The catalyst is carefully filtered off through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Potential Biological Activity and Therapeutic Relevance

While there is no specific biological data for (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine, the structural motifs present in the molecule are found in a variety of biologically active compounds.

-

3,5-Disubstituted Pyridines: This scaffold is recognized for its therapeutic potential. For instance, certain 3,5-disubstituted pyridines have demonstrated potent activity against drug-resistant Mycobacterium tuberculosis.[2][3] Others have been investigated as antimicrobial agents.[4] The substitution pattern allows for the presentation of functional groups in a specific spatial orientation, which can be crucial for target binding.

-

4-Methoxyphenylpyridine Moiety: Compounds containing a 4-methoxyphenylpyridine core have been explored for various pharmacological applications. They have been investigated as inhibitors of mitochondrial function and have shown potential in the context of neurological disorders.[5] Additionally, this moiety is a key building block in the synthesis of compounds with anti-inflammatory and anti-cancer properties.[6] The methoxy group can participate in hydrogen bonding and its electronic properties can influence the overall binding affinity of the molecule.

-

Aminomethylpyridine Scaffold: The aminomethylpyridine group is a common feature in medicinal chemistry. It provides a basic center that can engage in ionic interactions with biological targets and can also act as a hydrogen bond donor.

Given the combination of these structural features, (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine could be a valuable candidate for screening in various therapeutic areas, including but not limited to:

-

Oncology: The anti-cancer potential of related structures suggests this could be a fruitful area of investigation.

-

Infectious Diseases: The documented activity of 3,5-disubstituted pyridines against tuberculosis warrants exploration of this compound's antimicrobial properties.

-

Neuroscience: The presence of the 4-methoxyphenylpyridine moiety suggests potential activity in the central nervous system.

Conclusion

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine represents a novel chemical entity with potential for applications in drug discovery. Although not commercially available, a plausible and efficient synthetic route has been proposed, leveraging well-established synthetic methodologies. The structural features of this molecule suggest that it may possess interesting biological activities, and its synthesis and subsequent biological evaluation are warranted to explore its full therapeutic potential. This guide provides a foundational framework for researchers interested in the synthesis and investigation of this and structurally related compounds.

References

-

MDPI. (2024, December 19). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Retrieved from [Link]

-

Taylor & Francis Online. (2024, October 3). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

-

PubMed. (1995, July). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (2025, December 9). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (2005, November 1). Reductive desulfurization of 3-cyano-2-methylthiopyridines under the action of Raney nickel. Retrieved from [Link]

-

Taylor & Francis Online. (2024, October 3). Full article: 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]

-

PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. Retrieved from [Link]

-

Thieme Connect. Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

-

ACS Publications. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone | Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2003, March 20). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones | The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

-

LOCKSS. (2012, April 27). *EXPEDIENT N-ARYLATION FOR THE SYNTHESIS OF 2-ARYLAMINO-3-CYANOPYRIDINES USING IONIC COPPER(I) COMPLEX AS A CATALYST Min Zhang,**. Retrieved from [Link]

-

ChemRxiv. Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cy- anoarenes to Access Aryl Radicals from Aryl Chlorides. Retrieved from [Link]

-

ResearchGate. (2025, December 22). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives | Request PDF. Retrieved from [Link]

-

wanfangdata.com.cn. A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents | Request PDF. Retrieved from [Link]

-

PubChem. 5-Bromonicotinonitrile. Retrieved from [Link]

-

PMC. Synthesis, antioxidant and antitumoral activities of 5′-arylchalcogeno-3-aminothymidine (ACAT) derivatives. Retrieved from [Link]

-

ResearchGate. Photoredox‐catalyzed alkylation of cyanopyridines with pinacol boronic esters.. Retrieved from [Link]

- Google Patents. CN1051304C - Method for preparing nicotine aldehyde aqueous solution.

-

MDPI. (2025, August 20). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

-

ResearchGate. 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Arkivoc. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

-

ResearchGate. Pyridine core containing drugs with their biological activities.. Retrieved from [Link]

-

PMC. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

Molecular weight and formula of 5-(4-methoxyphenyl)pyridine-3-methanamine

Chemical Identity & Core Metrics[1][2][3]

This section establishes the definitive chemical identity of 5-(4-methoxyphenyl)pyridine-3-methanamine . As a biaryl pyridine scaffold featuring a primary amine linker, this molecule represents a critical "fragment-like" building block often utilized in the design of kinase inhibitors (e.g., targeting PI3K or MAPK pathways) and GPCR ligands.

Molecular Data

| Property | Value | Notes |

| IUPAC Name | 1-[5-(4-methoxyphenyl)pyridin-3-yl]methanamine | Preferred IUPAC nomenclature |

| Molecular Formula | C₁₃H₁₄N₂O | Confirmed via atomic summation |

| Molecular Weight | 214.26 g/mol | Monoisotopic Mass: 214.1106 Da |

| SMILES | COc1ccc(cc1)-c2cncc(CN)c2 | Canonical representation |

| CAS Registry | Not widely indexed | Treat as Novel/Make-on-Demand |

Elemental Analysis (Calculated)

-

Carbon (C): 72.87%

-

Hydrogen (H): 6.59%

-

Nitrogen (N): 13.07%

-

Oxygen (O): 7.47%

Structural Analysis & Physicochemical Profile

Understanding the electronic and steric environment of this molecule is prerequisite to its application in medicinal chemistry.

Pharmacophore Features

The molecule consists of three distinct pharmacophoric elements:

-

The Pyridine Core: Acts as a scaffold and a hydrogen bond acceptor (HBA) via the ring nitrogen. The 3,5-substitution pattern creates a "meta-like" geometry, angling the substituents at approximately 120°.

-

The Methanamine Tail: A flexible, basic primary amine (

). At physiological pH (7.4), this group will be predominantly protonated ( -

The Anisole Moiety: The 4-methoxyphenyl group provides lipophilic bulk and a weak HBA (methoxy oxygen). The para-methoxy group is a classic metabolic soft spot (O-demethylation).

Predicted Properties (In Silico)

-

cLogP: ~1.8 (Moderate lipophilicity, favorable for CNS penetration if optimized).

-

Topological Polar Surface Area (TPSA): ~48 Ų (Well within the <140 Ų limit for oral bioavailability).

-

Rotatable Bonds: 3 (High structural rigidity).

Synthetic Methodology: Suzuki-Miyaura Coupling[5]

The most robust route to synthesize 5-(4-methoxyphenyl)pyridine-3-methanamine is via a palladium-catalyzed cross-coupling reaction. Direct coupling on the free amine is possible but often results in diminished yields due to catalyst coordination. Therefore, a Boc-protection strategy is recommended.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

-

Fragment A: (5-bromopyridin-3-yl)methanamine (protected as N-Boc).

-

Fragment B: 4-methoxyphenylboronic acid.

Workflow Diagram (DOT)

Caption: Three-step synthetic pathway utilizing Boc-protection to prevent catalyst poisoning during the critical Suzuki cross-coupling step.

Detailed Protocol

Step 1: Protection of the Amine

-

Dissolve 5-bromo-3-(aminomethyl)pyridine (1.0 eq) in DCM.

-

Add Triethylamine (TEA, 1.5 eq) followed by Di-tert-butyl dicarbonate (

, 1.1 eq). -

Stir at RT for 4 hours. Wash with water/brine, dry over

, and concentrate. -

Checkpoint: Verify formation of Intermediate 1 via TLC (shift in Rf, loss of ninhydrin activity).

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reactants: Intermediate 1 (1.0 eq) + 4-methoxyphenylboronic acid (1.2 eq).

-

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous solution, 3.0 eq). -

Solvent: 1,4-Dioxane (degassed).

-

Procedure:

-

Combine reactants and catalyst in a pressure vial under Argon.

-

Add solvent and base.[1]

-

Heat to 90°C for 12 hours.

-

Filter through Celite to remove Palladium black.

-

Purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Step 3: Deprotection

-

Dissolve Intermediate 2 in DCM.

-

Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM).

-

Stir for 2 hours.

-

Concentrate in vacuo.[1]

-

Critical Step: The product will be a TFA salt. To obtain the free base, redissolve in DCM and wash with saturated

.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR, 400 MHz, )

- 8.5 - 8.8 ppm (2H): Pyridine protons (positions 2 and 6). Characteristic deshielding due to the nitrogen ring.

- 7.8 ppm (1H): Pyridine proton (position 4).

- 7.5 ppm (2H, d): Phenyl protons (ortho to pyridine).

- 7.0 ppm (2H, d): Phenyl protons (ortho to methoxy).

-

3.9 ppm (2H, s): Benzylic methylene (

-

3.8 ppm (3H, s): Methoxy group (

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Expected m/z: 215.12

-

Fragmentation Pattern: Look for loss of

(17 Da) or loss of the methoxy radical depending on ionization energy.

Handling & Stability

-

Storage: Store at -20°C. The free amine is hygroscopic and sensitive to atmospheric

(forming carbamates). Store under nitrogen or argon. -

Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the hydrochloride salt.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

PubChem Compound Summary. "4-Methoxyphenylboronic acid (CAS 5720-07-0)." National Center for Biotechnology Information.

-

Li, J. J. (2014). "Suzuki–Miyaura Coupling." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

Technical Whitepaper: Therapeutic Potential of 5-Aryl-3-Picolylamine Scaffolds

Executive Summary: The Structural Evolution

The therapeutic landscape for Rho-associated protein kinase (ROCK) inhibition has historically been dominated by isoquinoline-based scaffolds, exemplified by Fasudil and the more recent Ripasudil (K-115) . While clinically successful for glaucoma, isoquinolines often suffer from limited isoform selectivity (ROCK1 vs. ROCK2) and off-target hypotension due to systemic vasodilation.

The 5-aryl-3-picolylamine scaffold represents a critical bioisosteric evolution. By "opening" the isoquinoline ring system, this scaffold retains the critical pharmacophore required for ATP-competitive inhibition while introducing a rotatable axis at the C5-position. This structural flexibility allows for:

-

Enhanced Selectivity: The 5-aryl moiety can be tuned to access the hydrophobic back-pocket (Gatekeeper region), improving selectivity against homologous kinases like PKA and PKC.

-

Physicochemical Tuning: The picolylamine core offers a lower logP and distinct pKa profile compared to the fused isoquinoline, potentially improving aqueous solubility and reducing blood-brain barrier (BBB) efflux for CNS applications.

This guide details the structural rationale, synthesis, and validation protocols for this promising scaffold.

Structural Biology & Mechanism of Action

The Pharmacophore

The 5-aryl-3-picolylamine scaffold functions as a Type I ATP-competitive inhibitor.

-

Hinge Binding: The pyridine nitrogen and the exocyclic primary amine (3-aminomethyl group) form a bidentate hydrogen bond network with the hinge region amino acids (typically Met156 and Glu154 in ROCK1).

-

Hydrophobic Clamp (The 5-Aryl Vector): The aryl group at the 5-position is the selectivity driver. It projects into the hydrophobic pocket adjacent to the ATP binding site. Substitution here (e.g., with indoles, substituted phenyls) dictates the potency and residence time.

Signaling Pathway Visualization

ROCK acts as a central regulator of the actin cytoskeleton.[1] Inhibition leads to reduced phosphorylation of Myosin Light Chain (MLC), causing stress fiber disassembly. In the eye, this relaxes the Trabecular Meshwork (TM), increasing aqueous humor outflow.[2]

Caption: Figure 1.[3] Mechanism of ROCK signaling and intervention point.[1][4][5] The scaffold blocks the ATP-binding pocket, preventing MLC phosphorylation and downstream cytoskeletal contraction.

Medicinal Chemistry & Synthesis[6][7][8][9]

Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the 5-aryl-3-picolylamine core based on aggregate literature data for ROCK inhibitors.

| R-Group (5-Position) | Potency (ROCK II) | Selectivity (vs. PKA) | Notes |

| Phenyl (Unsubstituted) | Moderate ( | Low | Baseline scaffold; lacks hydrophobic fill. |

| 4-Fluoro-phenyl | High ( | Moderate | Metabolic stability improved; mimics Ripasudil. |

| Indole-5-yl | Very High ( | High | Indole NH forms additional H-bond in back pocket. |

| Pyridine-4-yl | Low | Low | Polarity clash in hydrophobic pocket. |

| 3-Methoxy-phenyl | High ( | High | Methoxy group engages gatekeeper residues. |

Validated Synthetic Protocol

The most robust route to 5-aryl-3-picolylamines utilizes a Suzuki-Miyaura coupling on a brominated precursor, followed by nitrile reduction.

Step-by-Step Methodology:

-

Starting Material: 5-bromo-3-cyanopyridine (CAS: 113118-81-3).

-

Step A: Suzuki Coupling

-

Reagents: 5-bromo-3-cyanopyridine (1.0 eq), Arylboronic acid (1.2 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Degas, heat to 90°C for 4-12 hours under

. -

Workup: Dilute with EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexane/EtOAc). -

Checkpoint: Verify intermediate via LC-MS (Target: M+1 of biaryl nitrile).

-

-

Step B: Nitrile Reduction

-

Reagents: Biaryl nitrile intermediate (1.0 eq),

(2.0 eq), -

Solvent: Methanol (0°C to RT).

-

Mechanism: In situ generation of cobalt boride, a selective reducing agent for nitriles to primary amines.

-

Workup: Quench with 1N HCl (carefully), basify with

, extract with DCM. -

Purification: Reverse-phase HPLC (0.1% Formic acid in Water/MeCN) is recommended due to the polarity of the free amine.

-

Caption: Figure 2.[1][6] Synthetic route for the generation of 5-aryl-3-picolylamine libraries.

In Vitro Validation: ADP-Glo Kinase Assay

To validate the therapeutic potential, a robust biochemical assay is required. The ADP-Glo™ (Promega) platform is the industry standard for kinase screening.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[5][7]

-

Kinase Reaction: ATP + Substrate

ADP + Phospho-Substrate. -

ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.

-

Detection Reagent: Converts ADP back to ATP, which drives a luciferase/luciferin reaction. Luminescence

Kinase Activity.

Protocol

-

Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 -

Enzyme: Recombinant human ROCK1 (aa 17-535) or ROCK2 (aa 5-554). Final conc: 2-5 ng/well.

-

Substrate: S6K substrate peptide (Long S6K). Final conc: 20

M. -

ATP:

M (near

Workflow:

-

Dispense 2

L of compound (in 1% DMSO) into 384-well white plates. -

Add 2

L of Enzyme solution. Incubate 10 min (RT). -

Add 2

L of Substrate/ATP mix to initiate.[5][7] -

Incubate 60 min at RT.

-

Add 5

L ADP-Glo Reagent .[5][7] Incubate 40 min (depletes ATP).[7] -

Add 10

L Kinase Detection Reagent .[5][7] Incubate 30 min (converts ADP -

Read Luminescence (Integration: 0.5s).

Data Analysis:

Calculate % Inhibition:

Therapeutic Applications & Translational Potential[3][11]

Glaucoma (Ophthalmology)

-

Mechanism: Relaxation of the Trabecular Meshwork (TM) via ROCK inhibition increases conventional outflow.[4][8]

-

Advantage of Scaffold: 5-aryl-3-picolylamines can be designed with high hydrolytic stability for topical formulation. The 3-aminomethyl group provides high water solubility (as a hydrochloride salt), essential for eye drops.

-

Benchmark: Must show non-inferiority to Ripasudil (0.4%) in IOP reduction (typically -3 to -5 mmHg).

CNS Regeneration

-

Mechanism: ROCK activation causes growth cone collapse. Inhibition promotes axon regeneration following spinal cord injury.

-

Advantage of Scaffold: The lower molecular weight and tunable lipophilicity (via the 5-aryl group) allow for better Blood-Brain Barrier (BBB) penetration compared to bulky fused-ring systems.

References

-

Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors: a patent review (2014–2016)." Expert Opinion on Therapeutic Patents, 2016.

-

Tanihara, H., et al. "Ripasudil (K-115), a Rho kinase inhibitor, in the treatment of glaucoma and ocular hypertension." JAMA Ophthalmology, 2014.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[5] Promega Protocols, 2023.

-

Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016.

-

Doe, C., et al. "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics, 2007.

Sources

Methodological & Application

Application Note: Optimized Synthesis of Pyridine Methanamines via Reductive Amination

Abstract & Strategic Analysis

The synthesis of pyridine methanamines (pyridyl-CH₂-NH-R) is a cornerstone transformation in medicinal chemistry, serving as a critical entry point for generating diverse nitrogen-containing scaffolds found in antihistamines, analgesics, and kinase inhibitors. While reductive amination is a textbook reaction, the pyridine moiety introduces specific electronic and steric challenges—namely, the electron-deficient nature of the ring, the basicity of the heterocyclic nitrogen, and the propensity of pyridine carboxaldehydes (particularly the 2-isomer) to form stable hydrates.

This Application Note provides a rigorous, field-proven methodology for the reductive amination of pyridine carboxaldehydes with primary and secondary amines. We prioritize the Sodium Triacetoxyborohydride (STAB) protocol due to its superior chemoselectivity and safety profile compared to cyanoborohydrides.

Critical Mechanistic Considerations

-

Chemoselectivity: The success of this reaction hinges on the reducing agent's ability to discriminate between the aldehyde precursor and the iminium intermediate.[1] STAB (

) is less basic and sterically bulkier than Sodium Borohydride ( -

The Role of Acid Catalysis: Pyridine rings are

-deficient. To facilitate imine formation, mild acid catalysis (Acetic Acid) is often required to activate the carbonyl carbon and protonate the hemiaminal intermediate, driving water elimination. -

Solvent Effects: 1,2-Dichloroethane (DCE) is the historical "gold standard" for STAB reactions due to solubility profiles. However, THF is a viable alternative if halogenated solvents must be avoided. Protic solvents (MeOH) are generally avoided with STAB due to solvolysis of the reagent but are required if using the Titanium Isopropoxide variant (Protocol B).

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise mechanism, highlighting the critical "Imine/Iminium" branch point where the reaction can stall without proper acid catalysis.

Figure 1: Mechanistic pathway of reductive amination.[2] Note the critical role of acid catalysis in converting the hemiaminal to the reducible iminium ion.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Standard library synthesis, stable aldehydes, and broad substrate scope. Reference: Based on the foundational work by Abdel-Magid et al. [1].[3]

Materials

-

Substrate: Pyridine carboxaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.0 – 1.1 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Imine Formation: In a dry reaction vial equipped with a stir bar, dissolve the Pyridine carboxaldehyde (1.0 mmol) and Amine (1.05 mmol) in DCE (3–4 mL).

-

Acid Activation: Add Glacial Acetic Acid (1–2 mmol). Note: If the amine is available as a HCl salt, add 1.0 equiv of Et3N to free-base it, and reduce AcOH loading.

-

Equilibration: Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (H₂ evolution).

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS or TLC. The aldehyde peak should disappear, replaced by the product mass (M+H).

-

Quench: Quench the reaction by adding saturated aqueous

(5 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose borate complexes. -

Workup: Extract with DCM or EtOAc (

mL). Wash combined organics with brine, dry over

Protocol B: Titanium Isopropoxide Method

Best for: Sterically hindered amines, electron-poor anilines, or hydrated aldehydes (e.g., 2-pyridinecarboxaldehyde) that fail Protocol A.

Mechanism:

Materials

-

Reagent: Titanium(IV) isopropoxide (

) (neat, 1.2 – 1.5 equiv) -

Reducing Agent: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Absolute Ethanol or Methanol[5]

Step-by-Step Procedure

-

Neat Mixing: In a dry vial under

, combine the Amine (1.0 equiv) and Pyridine carboxaldehyde (1.0 equiv). -

Titanium Addition: Add

(1.25 equiv) dropwise. The mixture will likely become viscous. -

Stir: Stir the neat mixture at RT for 1 hour. (For extremely hindered substrates, heat to 40–50°C).

-

Dilution: Dilute the reaction mixture with Absolute Ethanol (2 mL per mmol).

-

Reduction: Cool to 0°C. Add

(1.5 equiv) portion-wise. Caution: Exothermic. -

Workup (Crucial): Quench with 1N NaOH or water. A heavy white precipitate (

) will form. Filter through a Celite pad to remove titanium salts before standard extraction.

Optimization & Troubleshooting Guide

The following table synthesizes common failure modes and their corrective actions.

| Observation | Probable Cause | Corrective Action |

| No Reaction (Aldehyde remains) | Imine formation is unfavorable. | Switch to Protocol B ( |

| Dialkylation (Tertiary amine formed) | Primary amine is too nucleophilic; product amine reacts with aldehyde. | Use a large excess of the primary amine (2–3 equiv) or add the aldehyde slowly to the amine/STAB mixture. |

| Aldehyde Reduction (Alcohol formation) | Reducing agent is too active or added too early. | Ensure 30 min stir time before adding STAB. Ensure solvent is anhydrous. |

| Pyridine Ring Reduction | Over-reduction (rare with STAB). | Avoid heterogeneous catalysts ( |

| Low Yield with 2-Pyridinecarboxaldehyde | Hydrate formation prevents reaction. | Azeotrope the aldehyde with toluene prior to use, or use Protocol B. |

Decision Workflow

Use this logic flow to select the appropriate protocol for your specific substrate pair.

Figure 2: Protocol selection decision tree based on substrate steric and electronic properties.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][9] [Link]

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9] [Link]

-

Organic Chemistry Portal. Reductive Amination - Methods and Mechanisms. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. semanticscholar.org [semanticscholar.org]

Application Note: A Guide to the Reduction of 5-(4-methoxyphenyl)nicotinonitrile

Introduction

The reduction of the nitrile functionality in 5-(4-methoxyphenyl)nicotinonitrile is a critical transformation for the synthesis of valuable pharmaceutical and chemical intermediates. The primary products of this reduction are either 5-(4-methoxyphenyl)pyridin-3-yl)methanamine, a primary amine, or 5-(4-methoxyphenyl)nicotinaldehyde, an aldehyde. The choice of reducing agent and reaction conditions dictates the outcome of this conversion. This application note provides a comprehensive overview of the reagents and detailed protocols for the selective reduction of 5-(4-methoxyphenyl)nicotinonitrile, aimed at researchers, scientists, and professionals in drug development.

Core Concepts in Nitrile Reduction

The carbon-nitrogen triple bond in a nitrile group is a versatile functional group that can undergo nucleophilic attack by hydride-donating reagents. The choice of reducing agent is paramount in determining the final product. Strong reducing agents typically lead to the formation of a primary amine, while sterically hindered or milder reagents can be employed to stop the reaction at the intermediate imine stage, which upon hydrolysis yields an aldehyde.

Part 1: Reduction to 5-(4-methoxyphenyl)pyridin-3-yl)methanamine (Primary Amine)

The complete reduction of the nitrile group in 5-(4-methoxyphenyl)nicotinonitrile to a primary amine is a common synthetic objective. This transformation can be achieved through several reliable methods, each with its own advantages and considerations.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitriles. This process involves the use of hydrogen gas in the presence of a metal catalyst.

Causality of Experimental Choices:

-

Catalyst: Raney Nickel is a popular choice for nitrile reduction due to its high activity and relatively lower cost compared to precious metal catalysts.[1][2][3] Palladium on carbon (Pd/C) and Platinum-based catalysts are also effective.[4][5] The choice of catalyst can influence the reaction rate and selectivity. For instance, some palladium catalysts are designed to suppress debenzylation, which is not a concern for this substrate but highlights the tunability of these systems.[6]

-

Solvent: Alcoholic solvents like ethanol or methanol are commonly used as they readily dissolve the substrate and are compatible with the catalyst and hydrogen gas.[1] The presence of ammonia is often recommended to suppress the formation of secondary and tertiary amine by-products by reacting with the intermediate imine.[7]

-

Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen to increase the concentration of dissolved hydrogen and accelerate the reaction rate. Moderate temperatures are usually sufficient to drive the reaction to completion.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for catalytic hydrogenation of 5-(4-methoxyphenyl)nicotinonitrile.

Detailed Protocol: Catalytic Hydrogenation using Raney Nickel

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 1.0 g of 5-(4-methoxyphenyl)nicotinonitrile in 20 mL of ethanol saturated with ammonia.

-

Catalyst Addition: Carefully add 0.2 g of activated Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen gas.

-

Reaction: Heat the reaction mixture to 60°C and stir vigorously for 6-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure (5-(4-methoxyphenyl)pyridin-3-yl)methanamine.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including nitriles.[4][8]

Causality of Experimental Choices:

-

Reagent: LiAlH₄ is a strong, non-selective reducing agent. Its high reactivity necessitates careful handling and anhydrous conditions.[5][8]

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are required, as LiAlH₄ reacts violently with protic solvents like water and alcohols.[4]

-

Temperature: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to proceed at room temperature or gentle reflux.

-

Work-up: A careful, sequential addition of water and a sodium hydroxide solution is crucial to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be easily filtered off.

Reaction Mechanism: LiAlH₄ Reduction of a Nitrile

Caption: Simplified mechanism of LiAlH₄ reduction of a nitrile to a primary amine.

Detailed Protocol: LiAlH₄ Reduction

-

Preparation: To a stirred suspension of 1.5 equivalents of LiAlH₄ in anhydrous THF at 0°C under an inert atmosphere, add a solution of 1.0 equivalent of 5-(4-methoxyphenyl)nicotinonitrile in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the desired primary amine.

Method 3: Reduction with Sodium Borohydride and a Catalyst

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce nitriles on its own.[4] However, its reducing power can be enhanced by the addition of a transition metal salt, such as nickel(II) chloride (NiCl₂) or cobalt(II) chloride (CoCl₂).[9][10]

Causality of Experimental Choices:

-

Reagent System: The combination of NaBH₄ and a transition metal salt generates a more potent reducing species in situ, often referred to as nickel boride or cobalt boride.[9][10] This system is milder than LiAlH₄ and offers a safer alternative.

-

Solvent: Alcoholic solvents like methanol or ethanol are typically used for this reduction.[9]

-

Stoichiometry: An excess of NaBH₄ is required to both reduce the metal salt and the nitrile.

Comparative Data for Amine Synthesis

| Reducing Agent/System | Typical Solvent | Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |

| H₂/Raney Ni | Ethanol/Ammonia | 60 | 6-8 | Clean, high yield, scalable | Requires pressure equipment |

| LiAlH₄ | THF | Reflux | 4-6 | Powerful, fast | Moisture sensitive, hazardous |

| NaBH₄/NiCl₂ | Methanol | Room Temp | 2-4 | Mild, safe, simple setup | May require optimization |

Part 2: Reduction to 5-(4-methoxyphenyl)nicotinaldehyde (Aldehyde)

The partial reduction of 5-(4-methoxyphenyl)nicotinonitrile to the corresponding aldehyde requires a more controlled approach to prevent over-reduction to the primary amine.

Method 1: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent, making it ideal for the partial reduction of nitriles to aldehydes.[11][12][13][14]

Causality of Experimental Choices:

-

Reagent: The bulky isobutyl groups on the aluminum atom of DIBAL-H prevent the second addition of hydride to the intermediate imine-aluminum complex.[11][15]

-

Temperature: The reaction must be carried out at low temperatures (typically -78°C) to ensure the stability of the tetrahedral intermediate and prevent over-reduction.[11][14]

-

Stoichiometry: Using a stoichiometric amount (or a slight excess) of DIBAL-H is crucial for achieving high selectivity for the aldehyde.

-

Work-up: An acidic work-up is required to hydrolyze the intermediate imine to the final aldehyde product.[12][16]

Reaction Mechanism: DIBAL-H Reduction of a Nitrile

Caption: Simplified mechanism of DIBAL-H reduction of a nitrile to an aldehyde.

Detailed Protocol: DIBAL-H Reduction

-

Preparation: Dissolve 1.0 equivalent of 5-(4-methoxyphenyl)nicotinonitrile in anhydrous toluene under an inert atmosphere and cool the solution to -78°C (dry ice/acetone bath).

-

Reagent Addition: Add 1.2 equivalents of DIBAL-H (as a solution in toluene or hexanes) dropwise to the cooled solution, maintaining the temperature below -70°C.

-

Reaction: Stir the reaction mixture at -78°C for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.

-

Isolation: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 5-(4-methoxyphenyl)nicotinaldehyde.

Method 2: Reduction with Raney Nickel and Formic Acid

An alternative method for the partial reduction of nitriles to aldehydes involves the use of Raney Nickel in the presence of formic acid.[17]

Causality of Experimental Choices:

-

Reagent System: In this system, formic acid acts as the hydride donor, and Raney Nickel catalyzes the transfer hydrogenation of the nitrile to the imine, which is then hydrolyzed in the aqueous acidic medium.[17]

-

Conditions: The reaction is typically run at elevated temperatures to facilitate the decomposition of formic acid and the reduction process.

Comparative Data for Aldehyde Synthesis

| Reducing Agent/System | Typical Solvent | Temperature (°C) | Reaction Time (h) | Key Advantages | Key Disadvantages |

| DIBAL-H | Toluene | -78 | 2-3 | High selectivity, reliable | Requires low temp, moisture sensitive |

| Raney Ni/Formic Acid | Formic Acid/Water | 75-80 | 0.5-1 | Avoids pyrophoric hydrides | Can be substrate-dependent |

Conclusion

The reduction of 5-(4-methoxyphenyl)nicotinonitrile can be effectively controlled to yield either the corresponding primary amine or aldehyde. For the synthesis of the primary amine, catalytic hydrogenation with Raney Nickel offers a clean and scalable method, while LiAlH₄ provides a powerful alternative for smaller-scale reactions. For the selective synthesis of the aldehyde, DIBAL-H at low temperatures is the most reliable and widely used reagent. The choice of methodology will depend on the desired product, available equipment, and safety considerations. The protocols provided herein serve as a robust starting point for the successful reduction of this versatile nicotinonitrile derivative.

References

- Chemistry Steps. (2024, December 19). DIBAL Reducing Agent.

- Benchchem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide.

- Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.

- Organic Chemistry. Reduction of nitriles to aldehydes.

- Master Organic Chemistry. DIBAL Reduction of Nitriles to Aldehydes.

- Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Organic Chemistry Frontiers (RSC Publishing). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride.

- The Journal of Organic Chemistry - ACS Publications. (2011, December 9).

- Chemistry Steps. (2024, December 5). Reactions of Nitriles.

- SciSpace. (2003).

- ResearchGate. (2014, April 29).

- University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines.

- CNKI. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts.

- Google Patents. (1985). Process for selective nitrile reduction.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

- ResearchGate.

- Semantic Scholar. (2008). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.

- RSC Publishing. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.

- Indian Academy of Sciences. raney nickel reductions-part i.

- CSIR Central. (2012, May 21). Electrocatalytic reduction of Nitriles on Raney Nickel.

- e-Spacio UNED. (2021, June 4).

- Organic Chemistry Portal. Amine synthesis by nitrile reduction.

- ResearchGate. (2023, April 2).

- ResearchGate. (2025, October 15). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.

- The Journal of Organic Chemistry - ACS Publications. (2026, February 11). Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.

- TCI Chemicals.

- JOCPR. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.

- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- ResearchGate. (2017, February 28). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)

- PMC. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols.

- MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

- Google Patents. (1968). Reduction of nitriles to primary amines.

- PubChem. PDE4 inhibitor (R)-4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)

- ResearchGate. (2017, December 14).

- Clariant Specialty Chemicals.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Electrocatalytic reduction of Nitriles on Raney Nickel - IR@CECRI [cecri.csircentral.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. US3372195A - Reduction of nitriles to primary amines - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 16. Reduction of nitriles to aldehydes [quimicaorganica.org]

- 17. researchgate.net [researchgate.net]

Handling and storage conditions for hygroscopic pyridine amines

Quantifying Water Content: For applications where the exact water content must be known and controlled, Karl Fischer titration is the gold standard method. [11][23]Weakly alkaline amines can often be titrated directly, while strongly alkaline amines may require the use of a buffer or a specialized reagent to prevent side reactions that lead to inaccurate results. [23][24] If Moisture Contamination Occurs: If a compound has visibly absorbed water (e.g., clumping), its use in sensitive quantitative experiments is not recommended. [5]For some applications, the material may be salvageable by drying it under high vacuum, sometimes with gentle heating. [22]However, one must be cautious as this can potentially form hydrates or may not remove all lattice water, and it is not a substitute for proper preventative handling. [22]

References

- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.

- Sigma-Aldrich. (2025, November 6).

- New Jersey Department of Health. HAZARD SUMMARY - 2-AMINOPYRIDINE. NJ.gov.

- Jubilant Ingrevia Limited.

- Apollo Scientific. (2022, September 16).

- TutorChase. How do you handle hygroscopic solutes in the lab?.

- MilliporeSigma.

- Sigma-Aldrich. (2025, November 6).

- Bryan Research & Engineering, LLC.

- Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.

- Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.

- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.

- Honeywell.

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnnP13gI_1PaRl9pqNBVz86ylM14R-4PBP4DdfljxF0T10cVeF1OwFvk1IcrprohZV9iQDdFA5vcei0-iUesLOe4lSRRm1f_SD3W2iBtLZsC0grcfLgDem0qArCeD0pfJAO9ujKiMMpBBdS9Ge_je29AmGJtgkbKw2z8GdaGrImq2S0vNGQEDjssq_GAWjrDGBazL4kLsOzLBF7dJocyGbtLeYM0X1i5eQk3wFm6jD65URWEmMPg==]([Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tutorchase.com [tutorchase.com]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bre.com [bre.com]

- 12. reddit.com [reddit.com]

Application of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in kinase inhibitor design

Application Note: Strategic Utilization of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in Kinase Inhibitor Design

Part 1: Executive Summary & Mechanistic Insight

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine represents a "privileged scaffold" in modern kinase inhibitor discovery. Structurally, it combines a hydrogen-bond-accepting pyridine core, a hydrophobic biaryl extension (4-methoxyphenyl), and a flexible, nucleophilic "warhead" or linker (methanamine).

This Application Note details the deployment of this molecule as a high-value fragment for targeting the ATP-binding site of Serine/Threonine and Tyrosine kinases. Its utility lies in its dual capability: the pyridine-aryl motif occupies the hydrophobic selectivity pocket, while the aminomethyl group serves as a vector to engage the conserved catalytic lysine/glutamate salt bridge or the ribose-binding region.

Structural Pharmacophore Analysis

The molecule functions through three distinct interaction vectors:

-

The Hinge Binder (Pyridine N): The pyridine nitrogen often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val, Ala, or Leu residues).

-

The Hydrophobic Anchor (4-Methoxyphenyl): Positioned at C5, this moiety extends into the hydrophobic "Back Pocket II" or the "Selectivity Pocket" (often behind the Gatekeeper residue). The para-methoxy group provides specific steric bulk and potential H-bond capability with hydration shells or specific residues like Threonine.

-

The Solubilizing/Interaction Vector (Methanamine): The C3-aminomethyl group is the critical design element. It acts as a primary amine donor to acidic residues (Asp/Glu) in the

C-helix or DFG motif, or serves as a synthetic handle for amide/urea coupling to extend into the solvent front.

Part 2: Experimental Protocols

Protocol A: Chemical Derivatization Strategy (Hit-to-Lead)

Objective: To utilize the primary amine of the title compound as a linker for fragment growing, creating Type I or Type II inhibitors.

Materials:

-

(5-(4-Methoxyphenyl)pyridin-3-yl)methanamine (Start Material)

-

Various Acyl Chlorides or Isocyanates (Library generation)

-

Dichloromethane (DCM), Triethylamine (TEA)

-

LC-MS (Agilent 1290 Infinity II or equivalent)

Workflow:

-

Library Design: Select electrophiles (acid chlorides, sulfonyl chlorides, isocyanates) that target the solvent-exposed region of the kinase.

-

Coupling Reaction:

-

Dissolve 1.0 eq of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in anhydrous DCM.

-

Add 1.5 eq TEA.

-

Add 1.1 eq of electrophile dropwise at 0°C.

-

Stir at RT for 4 hours.

-

-

Purification: Quench with water, extract with EtOAc. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Verify structure via 1H-NMR and LC-MS.

Rationale: The primary amine is highly reactive. Converting it to an amide or urea restricts conformational flexibility (entropic benefit) and introduces new H-bond donors/acceptors for the solvent front.

Protocol B: ADP-Glo™ Kinase Assay (Biochemical Validation)

Objective: To quantify the IC50 of the parent fragment or its derivatives against a panel of kinases (e.g., PDK1, FGFR1, PKA).

Reagents:

-

Kinase Enzyme (e.g., Recombinant Human PDK1)

-

Substrate (e.g., PDK1 peptide substrate)

-

Ultra-Pure ATP

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent

Step-by-Step Procedure:

-

Compound Preparation: Prepare 10mM stock of (5-(4-Methoxyphenyl)pyridin-3-yl)methanamine in 100% DMSO. Perform 1:3 serial dilutions (10 points).

-

Enzyme Reaction (5 µL):

-

Add 2 µL of Kinase/Substrate mix to 384-well white plate.

-

Add 1 µL of Compound (or DMSO control). Incubate 10 min at RT.

-

Add 2 µL of ATP to initiate reaction.

-

Incubate at RT for 60 minutes.

-

-

ADP Generation Stop (5 µL):

-

Add 5 µL of ADP-Glo™ Reagent.

-

Incubate 40 min at RT (Depletes remaining ATP).

-

-

Detection (10 µL):

-

Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP

Luciferase/Luciferin). -

Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU) on a plate reader (e.g., PerkinElmer EnVision).

-

Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Self-Validation:

-

Z-Factor Check: Ensure Z' > 0.5 using High Control (No Inhibitor) and Low Control (No Enzyme).

-

Reference Standard: Run Staurosporine as a positive control in every plate.

Part 3: Visualization & Data

Figure 1: Pharmacophore & Interaction Logic

This diagram illustrates how the molecule interacts within the ATP-binding pocket, guiding the design process.

Caption: Interaction map of the title compound within the kinase active site, highlighting the three critical binding vectors.

Figure 2: Hit-to-Lead Optimization Workflow

This flowchart describes the decision matrix for evolving this fragment into a lead candidate.

Caption: Decision tree for chemical derivatization based on structural modeling of the fragment.

Table 1: Representative SAR Data (Hypothetical/Comparative)

Note: Values represent typical ranges for this scaffold class in AGC kinase panels (e.g., PDK1, ROCK).

| Compound ID | R-Group (on Methanamine) | Target Kinase | IC50 (nM) | Interaction Note |

| Parent | -NH2 (Free Amine) | PDK1 | >5,000 | Weak binder; fragment only. |

| Analog A | -NH-CO-Ph (Benzamide) | PDK1 | 450 | H-bond to hinge + hydrophobic fit. |

| Analog B | -NH-CO-(4-CN-Ph) | PDK1 | 120 | Added dipole interaction. |

| Analog C | -NH-Urea-(3-CF3-Ph) | VEGFR2 | 35 | Type II binding mode (DFG-out). |

| Analog D | -NH-CH2-Heterocycle | ROCK1 | 85 | Basic amine interaction retained. |

Part 4: References

-

Nittoli, T., et al. (2010).[1] "The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1)."[1] European Journal of Medicinal Chemistry.

-

Smyth, L. A., et al. (2011).[2] "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin." Bioorganic & Medicinal Chemistry.

-

Maraschiello, C., et al. (2015). "The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors." Molecules.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

-

Chu, X. J., et al. (2006).[3] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor."[3] Journal of Medicinal Chemistry.

Sources

- 1. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Site-Specific Bioconjugation via N-Terminal Modification with Pyridine-Aldehyde Linkers

Abstract

The precise, site-specific attachment of functional molecules to proteins, particularly monoclonal antibodies (mAbs), is a cornerstone of modern therapeutic and diagnostic development. Traditional bioconjugation methods targeting abundant lysine or cysteine residues often yield heterogeneous mixtures with variable efficacy and pharmacokinetic profiles. This guide provides an in-depth exploration of a powerful strategy that achieves exceptional site-selectivity: the modification of the protein N-terminus using 2-pyridinecarboxaldehyde (2-PCA) linkers. We will dissect the underlying chemical principles, provide field-proven insights for optimizing reaction conditions, and present detailed protocols for the synthesis, conjugation, and characterization of antibody-drug conjugates (ADCs) using this technology. This document is intended for researchers, chemists, and drug development professionals seeking to produce highly homogeneous and functional bioconjugates.

Introduction: The Pursuit of Homogeneity in Bioconjugation

The efficacy of a bioconjugate, such as an ADC, is critically dependent on its structural uniformity. A key parameter is the drug-to-antibody ratio (DAR), which influences the therapeutic window of the molecule.[][] Classical conjugation strategies, like those utilizing N-hydroxysuccinimide (NHS) esters to target the ε-amino groups of lysine residues, result in a statistical distribution of payload attachment, creating a heterogeneous mixture of species (DAR 0, 1, 2, etc.).[3][4] This heterogeneity complicates manufacturing, characterization, and can lead to unpredictable in-vivo performance.[5]

Site-specific conjugation methods aim to overcome this by directing the payload to a single, defined location on the protein. The α-amino group at the N-terminus of a protein or polypeptide chain presents a unique target. Its distinct pKa (typically ~8.0) compared to the lysine side chain (pKa ~10.5) allows for selective modification under mildly acidic to neutral pH conditions, where most lysine residues remain protonated and thus less nucleophilic.[6] The 2-pyridinecarboxaldehyde (2-PCA) chemistry exploits this difference to forge a stable, covalent linkage exclusively at the N-terminus, offering a path to bioconjugates with a precise DAR of 1 (or 2 for a typical IgG antibody with two heavy and two light chains, if both N-termini are accessible and targeted).[7][8]

The Chemistry of N-Terminal Modification with 2-Pyridinecarboxaldehyde (2-PCA)

The reaction between a 2-PCA linker and a protein's N-terminal amine is a sophisticated and elegant mechanism that proceeds beyond a simple reductive amination.[9] It involves a two-step intramolecular cyclization process that results in a stable imidazolidinone linkage.

Mechanism of Action:

-

Imine Formation: The aldehyde group of the 2-PCA linker first reacts with the unprotonated N-terminal α-amine to form a reversible Schiff base (imine).

-

Cyclization: The pyridine's nitrogen atom acts as a general base or hydrogen-bond acceptor, facilitating the nucleophilic attack of the adjacent peptide backbone amide onto the electrophilic imine carbon. This intramolecular cyclization forms a stable, five-membered imidazolidinone ring, locking the payload onto the N-terminus.[10][11]

This mechanism is distinct from standard reductive amination, which would require an external reducing agent and result in a simple secondary amine linkage. The intramolecular nature of the 2-PCA reaction obviates the need for such reagents, simplifying the workflow and avoiding potential side reactions.[12]

Caption: Mechanism of 2-PCA mediated N-terminal protein modification.

Application Note: Linker Design, Synthesis, and Optimization

To be useful in drug development, the 2-PCA moiety must be part of a heterobifunctional linker, connecting the protein to a payload.[8][13]

A. Linker Design Considerations:

-

Payload Attachment: The linker must contain a stable functional group for attaching the cytotoxic payload, often via an amide or carbamate bond. This is typically achieved by starting with a 2-PCA derivative that also contains a carboxylic acid or amine.

-

Solubility and Spacing: Polyethylene glycol (PEG) chains are often incorporated into the linker to enhance the solubility of the final ADC, which is crucial as many cytotoxic payloads are hydrophobic.[14] The length of the spacer can also mitigate potential steric hindrance between the payload and the antibody.

-

Cleavability: The linker can be designed to be non-cleavable, where the payload is released upon lysosomal degradation of the antibody, or cleavable, responding to specific triggers in the tumor microenvironment (e.g., acidic pH or specific enzymes).[][15]

B. Example Synthesis of a 2-PCA-PEG-Payload Linker:

A common strategy involves coupling a payload containing a free amine to a 2-PCA-PEG-NHS ester.

-

Activate the Payload: The cytotoxic drug (e.g., Monomethyl Auristatin E, MMAE) is first reacted with a linker precursor containing a terminal carboxylic acid and a protecting group.

-

Introduce the 2-PCA Moiety: The other end of the linker is functionalized with the 2-pyridinecarboxaldehyde group.

-

Final Activation: The carboxylic acid is converted to an NHS ester for subsequent reaction with the protein.

C. Optimization through Reagent Functionalization:

While highly selective, the 2-PCA reaction can be slow and reversible to some extent. Research has shown that modifying the pyridine ring can significantly improve reaction kinetics and product stability.[11]

| Reagent Derivative | Relative Reaction Rate | Stability of Conjugate | Key Insight |

| 2-Pyridinecarboxaldehyde (2-PCA) | Baseline | Moderate | The standard reagent, effective but can be slow. |

| 4-Pyridinecarboxaldehyde (4-PCA) | Lower | Lower | Less efficient; highlights the importance of the pyridine nitrogen's proximity for catalysis.[11] |

| 3-Methoxy-2-Pyridinecarboxaldehyde | Higher | Higher | The methoxy group is electron-donating, which accelerates the cyclization step and increases the stability of the final imidazolidinone product. This is a key optimization.[11] |

| Electron-Withdrawing Groups | Lower | Variable | Groups like nitro or cyano generally slow down the reaction. |

Table 1: Impact of 2-PCA functionalization on conjugation efficiency. Data synthesized from findings in related literature.[11]

Experimental Protocols

These protocols provide a framework for generating an N-terminally conjugated ADC. Optimization of buffer pH, temperature, and reaction time is recommended for each specific antibody-payload combination.

Caption: General workflow for ADC production via 2-PCA conjugation.

Protocol 1: Antibody Preparation and Conjugation

Objective: To covalently attach a 2-PCA-activated payload to the N-terminus of a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS).

-

2-PCA-Payload Linker (e.g., 3-Methoxy-2-PCA-PEG4-MMAE).

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Incubator or water bath at 37°C.

Procedure:

-

Antibody Buffer Exchange:

-

Equilibrate a desalting column with Reaction Buffer according to the manufacturer's instructions.

-

Apply the mAb solution to the column to exchange it into the Reaction Buffer.

-

Measure the concentration of the recovered mAb using a spectrophotometer at 280 nm (A280). Adjust the concentration to 5-10 mg/mL.

-

Causality: The reaction is pH-dependent. A pH of ~6.5 is optimal for ensuring the N-terminal α-amine is sufficiently nucleophilic while keeping the majority of lysine ε-amines protonated and non-reactive.[6]

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of the 2-PCA-Payload Linker in anhydrous DMSO immediately before use.

-

Causality: The aldehyde moiety can form hydrates in aqueous solutions, reducing its reactivity. Preparing a fresh stock in an anhydrous solvent like DMSO maximizes the concentration of the active aldehyde.[11]

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the required volume of the mAb solution.

-

Add the 2-PCA-Payload Linker stock solution to the mAb solution to achieve a 5 to 10-fold molar excess of linker over antibody. Gently mix by pipetting.

-

Example Calculation: For 1 mg of a 150 kDa mAb (6.67 nmol), a 10-fold excess requires 66.7 nmol of linker. From a 10 mM stock, this is 6.67 µL.

-

Incubate the reaction mixture at 37°C for 16-24 hours with gentle shaking.

-

Causality: The reaction is typically slow, requiring elevated temperature and extended incubation to proceed to completion.[11] A molar excess of the linker drives the reaction equilibrium towards the product.

-

Protocol 2: ADC Purification and Characterization

Objective: To remove unconjugated linker-payload and aggregates, and to verify the drug-to-antibody ratio (DAR) and homogeneity of the final ADC.

Materials:

-

Crude ADC reaction mixture from Protocol 1.

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Size-Exclusion Chromatography (SEC) system or Protein A/G affinity columns.

-

Analytical Hydrophobic Interaction Chromatography (HIC) column.

-

LC-MS system for intact mass analysis.

Procedure:

-

Purification:

-

SEC Method: Equilibrate an SEC column (e.g., Superdex 200) with Purification Buffer. Load the crude reaction mixture and collect fractions corresponding to the monomeric IgG peak (~150 kDa). Unconjugated linker-payload will elute much later.

-

Affinity Method: Alternatively, apply the crude mixture to a Protein A or G column. Wash extensively with Purification Buffer to remove excess linker, then elute the purified ADC using a low-pH elution buffer, immediately neutralizing the collected fractions.

-

Causality: Purification is essential to remove cytotoxic free drug, which would cause systemic toxicity, and to isolate the desired monomeric ADC from aggregates.[7]

-

-

Characterization - Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

-

HIC separates proteins based on surface hydrophobicity. Each conjugated payload adds hydrophobicity, allowing for the separation of species with different DARs.

-

Equilibrate an analytical HIC column. Inject the purified ADC.

-

A typical result for a successful N-terminal conjugation is a single major peak corresponding to the desired DAR (e.g., DAR2 for an IgG), well-resolved from any unconjugated antibody (DAR0).

-

Interpretation: The peak area integration allows for the calculation of the average DAR and the percentage of each species, confirming the homogeneity of the product.

-

-

Characterization - Intact Mass Analysis by LC-MS:

-

Desalt the purified ADC sample.

-

Analyze using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.

-

Deconvolute the resulting mass spectrum to obtain the molecular weights of the species present.

-

Interpretation: The mass of the final ADC should equal the mass of the antibody plus the mass of the expected number of linker-payload molecules. This provides definitive confirmation of the DAR and the identity of the conjugate.

-

Conclusion

Bioconjugation via N-terminal modification with 2-pyridinecarboxaldehyde linkers is a robust and highly selective method for producing homogeneous protein conjugates. By understanding the underlying chemical mechanism involving imine formation and intramolecular cyclization, researchers can rationally design linkers and optimize reaction protocols. The use of advanced derivatives, such as 3-methoxy-2-PCA, can further enhance reaction kinetics and conjugate stability. The detailed protocols and characterization strategies provided herein serve as a comprehensive guide for drug development professionals aiming to leverage this powerful technology to create next-generation ADCs and other precision biotherapeutics.

References

-

MacDonald, J. I., et al. (2015). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Nature Chemical Biology. Available at: [Link]

-

MacDonald, J. I. (2016). Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. eScholarship, University of California. Available at: [Link]

- Unknown Author. (n.d.). One-step site-specific modification of native proteins with 2-pyridinecarboxyaldehydes. Source Not Specified.

-

Chen, T. H., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science. Available at: [Link]

-

Sathish, M., et al. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Data in Brief. Available at: [Link]

- Unknown Author. (2018). Two new coordination polymers based on a pyridine-pyrazole bifunctional linker: Synthesis, structure and luminescent properties. Journal Not Specified.

- Unknown Author. (n.d.). Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time.

-

Callahan, A. J., et al. (2023). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. ACS Chemical Biology. Available at: [Link]

-

Gordon, C. G., et al. (2015). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications. Available at: [Link]

-

MacDonald, J. I. (2016). Site-Specific Modification of Proteins with 2-Pyridinecarboxaldehyde Derivatives. eScholarship, University of California. Available at: [Link]

-

Takaoka, Y., et al. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Available at: [Link]

-

Tsuchikama, K., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Pharmaceutics. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

-

Ramachandran, U., et al. (2004). Studies on some glitazones having pyridine as the linker unit. Bioorganic & Medicinal Chemistry. Available at: [Link]

-